

A Technical Guide to the Spectral Analysis of Benzyl 4-bromopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: **Benzyl 4-bromopiperidine-1-carboxylate**

Cat. No.: **B069245**

[Get Quote](#)

This guide provides an in-depth analysis of the spectral data for **Benzyl 4-bromopiperidine-1-carboxylate**, a key intermediate in pharmaceutical synthesis. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its quality control and characterization in research and drug development.

Introduction

Benzyl 4-bromopiperidine-1-carboxylate (CAS No. 166953-64-6) is a piperidine derivative featuring a benzyl carbamate protecting group and a bromine atom at the 4-position of the piperidine ring.^{[1][2][3]} Its molecular formula is C₁₃H₁₆BrNO₂, with a molecular weight of 298.18 g/mol.^{[1][2][4]} This compound serves as a versatile building block in the synthesis of more complex molecules, particularly in the development of novel therapeutics. Understanding its spectral characteristics is fundamental to confirming its identity, purity, and structural integrity.

Molecular Structure and Spectroscopic Correlation

The structural features of **Benzyl 4-bromopiperidine-1-carboxylate** directly influence its spectral output. The following diagram illustrates the molecule's structure and numbering convention used for spectral assignments.

Caption: Molecular Structure of **Benzyl 4-bromopiperidine-1-carboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **Benzyl 4-bromopiperidine-1-carboxylate**, both ^1H and ^{13}C NMR provide diagnostic signals that confirm its structure. While publicly available spectra are limited, the expected chemical shifts can be reliably predicted based on the electronic environment of each nucleus.

^1H NMR Spectroscopy

The proton NMR spectrum of this compound will exhibit distinct signals corresponding to the aromatic protons of the benzyl group and the aliphatic protons of the piperidine ring.

Table 1: Predicted ^1H NMR Chemical Shifts (in CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
7.30-7.40	Multiplet	5H	Ar-H	Protons of the monosubstituted benzene ring.
5.15	Singlet	2H	-O-CH ₂ -Ph	Benzylic protons adjacent to the ester oxygen.
4.30-4.40	Multiplet	1H	CH-Br	Methine proton at the 4-position, deshielded by the adjacent bromine atom.
3.80-3.95	Multiplet	2H	N-CH ₂ (axial)	Axial protons at C2 and C6, deshielded by the nitrogen and carbamate group.
3.10-3.25	Multiplet	2H	N-CH ₂ (equatorial)	Equatorial protons at C2 and C6.
2.15-2.30	Multiplet	2H	CH ₂ (axial)	Axial protons at C3 and C5.
1.90-2.05	Multiplet	2H	CH ₂ (equatorial)	Equatorial protons at C3 and C5.

Experimental Protocol: ¹H NMR Acquisition

- Dissolve approximately 5-10 mg of **Benzyl 4-bromopiperidine-1-carboxylate** in 0.6 mL of deuterated chloroform (CDCl₃).

- Transfer the solution to a 5 mm NMR tube.
- Acquire the ^1H NMR spectrum on a 400 MHz or higher field spectrometer.
- Process the data with appropriate phasing, baseline correction, and referencing to the residual solvent peak (CHCl_3 at 7.26 ppm).

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information on the carbon skeleton of the molecule. The presence of the carbamate, benzyl, and brominated piperidine moieties gives rise to a characteristic set of signals.

Table 2: Predicted ^{13}C NMR Chemical Shifts (in CDCl_3)

Chemical Shift (δ , ppm)	Assignment	Rationale
154.5	$\text{C}=\text{O}$ (Carbamate)	Carbonyl carbon of the carbamate group.
136.5	Ar-C (quaternary)	Quaternary aromatic carbon attached to the benzylic CH_2 group.
128.5	Ar-CH	Aromatic methine carbons.
128.0	Ar-CH	Aromatic methine carbons.
127.8	Ar-CH	Aromatic methine carbons.
67.0	$-\text{O}-\text{CH}_2-\text{Ph}$	Benzylic carbon, deshielded by the adjacent oxygen.
50.0	CH-Br	Carbon at the 4-position, directly attached to the electronegative bromine.
44.0	N- CH_2	Carbons at the 2 and 6 positions of the piperidine ring.
34.0	CH_2	Carbons at the 3 and 5 positions of the piperidine ring.

Experimental Protocol: ^{13}C NMR Acquisition

- Use the same sample prepared for ^1H NMR analysis.
- Acquire the ^{13}C NMR spectrum on a 100 MHz or higher field spectrometer.
- Utilize proton decoupling to simplify the spectrum.
- Process the data with appropriate phasing, baseline correction, and referencing to the solvent peak (CDCl_3 at 77.16 ppm).[\[5\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Benzyl 4-bromopiperidine-1-carboxylate** will be dominated by absorptions from the carbamate and aromatic functionalities.

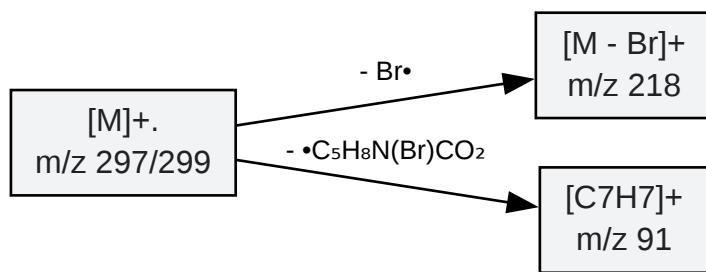
Table 3: Characteristic IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Functional Group	Vibrational Mode
3030-3100	Medium	C-H (Aromatic)	Stretching
2850-2960	Medium	C-H (Aliphatic)	Stretching
~1700	Strong	C=O (Carbamate)	Stretching
1450-1600	Medium-Strong	C=C (Aromatic)	Stretching
1220-1280	Strong	C-N (Carbamate)	Stretching
1000-1100	Strong	C-O (Ester)	Stretching
690-770	Strong	C-H (Aromatic)	Out-of-plane bending
500-600	Medium	C-Br	Stretching

Experimental Protocol: FT-IR Spectroscopy

- Obtain a background spectrum of the empty ATR crystal.

- Place a small amount of the liquid sample of **Benzyl 4-bromopiperidine-1-carboxylate** directly on the ATR crystal.
- Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} .
- Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.


Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. A patent describing the synthesis of this compound reported a mass spectrum with an m/e of 298, which corresponds to the molecular ion $[\text{M}]^+$.^[6]

Table 4: Expected Mass Spectrum Fragmentation

m/z	Ion	Rationale
297/299	$[\text{M}]^+$	Molecular ion peak, showing the isotopic pattern for one bromine atom.
218	$[\text{M} - \text{Br}]^+$	Loss of a bromine radical.
174	$[\text{C}_5\text{H}_8\text{N-Cbz}]^+$	Fragmentation of the piperidine ring.
108	$[\text{C}_7\text{H}_8\text{O}]^+$	Tropylium ion rearrangement from the benzyl group.
91	$[\text{C}_7\text{H}_7]^+$	Tropylium ion, a very stable fragment from the benzyl group.

Fragmentation Pathway Diagram

[Click to download full resolution via product page](#)

Caption: Proposed key fragmentation pathways in the mass spectrum.

Experimental Protocol: Mass Spectrometry

- Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
- Acquire the mass spectrum using an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Analyze the resulting spectrum for the molecular ion and characteristic fragment ions.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive characterization of **Benzyl 4-bromopiperidine-1-carboxylate**. The predicted spectral data in this guide, based on fundamental principles and analysis of related structures, offer a reliable reference for researchers and scientists. These analytical techniques are indispensable for ensuring the quality and identity of this important synthetic intermediate, thereby supporting the integrity of downstream applications in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. capotchem.cn [capotchem.cn]
- 2. Benzyl 4-bromopiperidine-1-carboxylate | CAS 166953-64-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. 4-Bromo-N-Z-piperidine (96%) - Amerigo Scientific [amerigoscientific.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. BENZYL 4-BROMOTETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE | 166953-64-6 [chemicalbook.com]
- To cite this document: BenchChem. [A Technical Guide to the Spectral Analysis of Benzyl 4-bromopiperidine-1-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b069245#benzyl-4-bromopiperidine-1-carboxylate-spectral-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

